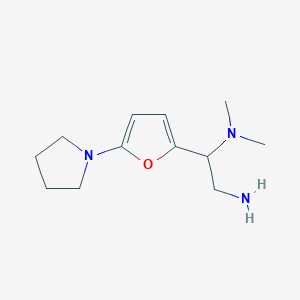
N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine is a complex organic compound featuring a pyrrolidine ring, a furan ring, and a diamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings, which can be achieved through various synthetic strategies . The reaction conditions often include the use of specific oxidants and additives to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the furan and pyrrolidine rings.
Substitution: Substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The pyrrolidine ring, in particular, is known to enhance the compound’s ability to bind to proteins and enzymes, affecting their activity . The furan ring contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and use in drug development.
N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Shares a similar diamine structure but with a pyridine ring instead of a furan ring.
Uniqueness
N1,N1-dimethyl-1-(5-(pyrrolidin-1-yl)furan-2-yl)ethane-1,2-diamine is unique due to the combination of its pyrrolidine and furan rings, which provide a distinct set of chemical and biological properties. This combination allows for greater versatility in its applications compared to similar compounds .
Propriétés
Formule moléculaire |
C12H21N3O |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(5-pyrrolidin-1-ylfuran-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N3O/c1-14(2)10(9-13)11-5-6-12(16-11)15-7-3-4-8-15/h5-6,10H,3-4,7-9,13H2,1-2H3 |
Clé InChI |
VLQKDZZMVFZMOM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(CN)C1=CC=C(O1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


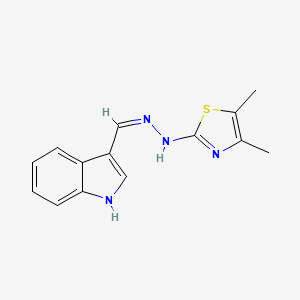
![tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B14878768.png)
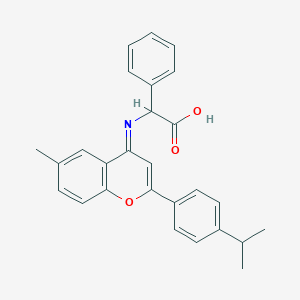
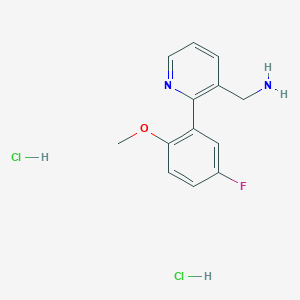
![4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14878788.png)
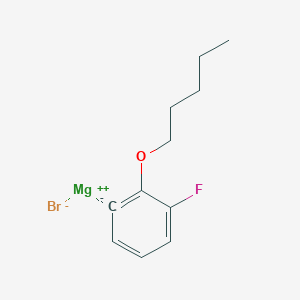
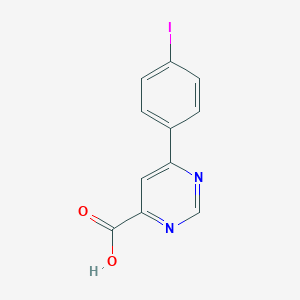
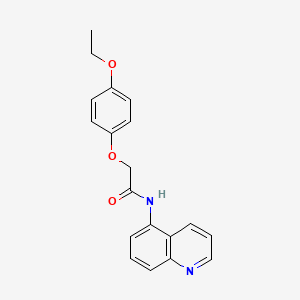
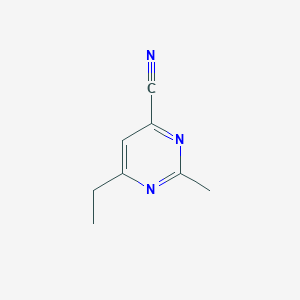
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)
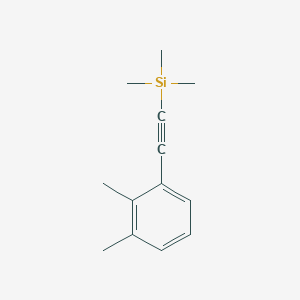
![2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)
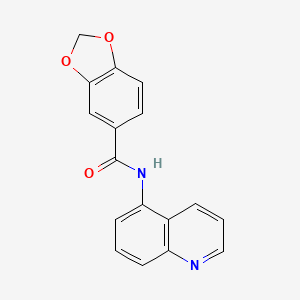
![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)
